Cyclohexanol

Beschreibung

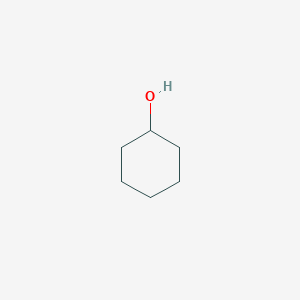

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRVTGHNJAIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O, C6H11OH | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021894 | |

| Record name | Cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics., Liquid; Other Solid, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor. | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

322 °F at 760 mmHg (NTP, 1992), 161.84 °C, 161 °C, 322 °F | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

154 °F (NTP, 1992), 63 °C, 62.8 °C (closed cup); 67.8 °C (open cup), 68 °C c.c., 154 °F | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), 3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents., Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform, In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C, Solubility in water, g/100ml at 20 °C: 4, 4% | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.947 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9624 at 20 °C/4 °C, Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1), Relative density (water = 1): 0.96, 0.96 | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.17 mmHg (USCG, 1999), 0.65 [mmHg], Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C, 0.657 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.13, 5.17 mmHg, 1 mmHg | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Cyclohexane, benzene, cyclohexanone, and phenol | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles or viscous liquid, Hygroscopic crystals, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) | |

CAS No. |

108-93-0 | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7S519M3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GV7829B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

73 °F (NTP, 1992), 25.93 °C, 23 °C, 77 °F | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Cyclohexanol physical properties and hazards

An In-depth Technical Guide to the Physical Properties and Hazards of Cyclohexanol

Abstract

This compound (CAS No: 108-93-0) is a secondary alcohol of significant industrial importance, primarily serving as a precursor in the production of nylons.[1] This document provides a comprehensive technical overview of its core physical properties, associated hazards, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound in a laboratory or industrial setting. The guide summarizes quantitative data in tabular format for ease of reference and details methodologies for determining key physical constants.

Physical and Chemical Properties

This compound is an organic compound with the formula C₆H₁₁OH.[1] It exists as a colorless, hygroscopic, and viscous liquid or a deliquescent colorless solid with a characteristic camphor-like odor, which melts near room temperature.[1][2][3] It is soluble in most organic liquids and slightly soluble in water.[2]

Summary of Physical Properties

The key physical and chemical constants for this compound are summarized in the table below. Values are compiled from various sources and represent a consensus or a range where applicable.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁OH | [1] |

| Molecular Weight | 100.2 g/mol | [4] |

| Appearance | Colorless, viscous liquid or sticky solid with a camphor-like odor | [2][3][4] |

| Density | 0.9624 g/mL (at 20°C) | [1][2] |

| Melting Point | 23 to 25.93 °C (73.4 to 78.67 °F) | [1][2][5] |

| Boiling Point | 160.8 to 161.84 °C (321.4 to 323.31 °F) | [1][2][5] |

| Flash Point | 68 °C (154 °F) (Closed Cup) | [2][4] |

| Water Solubility | 3.6 g/100 mL (at 20°C) | [1][2] |

| Refractive Index | n20/D 1.465 | [3] |

Hazards and Safety Information

This compound is a combustible liquid and presents moderate toxicity.[3][6] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS and NFPA 704 Classifications

The hazard classifications provide a standardized summary of the risks associated with this compound.

| Classification System | Rating | Details | Source(s) |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| [7] |

| GHS Signal Word | Warning | [7] | |

| GHS Hazard Statements | H302+H312+H332, H315, H319, H335 | Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [7] |

| NFPA 704 Diamond | Health: 1, Flammability: 2, Instability: 0 |

Health: Can cause significant irritation.Flammability: Must be moderately heated before ignition can occur.Instability: Normally stable. | [2][8] |

Health Effects and Routes of Exposure

Exposure to this compound can occur via inhalation, skin contact, eye contact, and ingestion, targeting several organ systems.[2][4]

-

Inhalation : Breathing vapors can irritate the nose and throat.[6] High concentrations may lead to narcotic effects, including dizziness, headache, nausea, and drowsiness.[2][6]

-

Skin Contact : Direct contact can cause skin irritation, redness, and dryness.[2][6] this compound can be absorbed through the skin and is classified as harmful upon dermal contact.[6][7]

-

Eye Contact : Causes serious eye irritation, resulting in redness and pain.[2][6][7]

-

Ingestion : Harmful if swallowed, potentially causing abdominal pain, nausea, vomiting, and diarrhea.[2][6][7]

-

Target Organs : The primary target organs are the eyes, skin, and respiratory system.[4] There is also evidence suggesting potential effects on the liver and kidneys with prolonged or high exposure.[6]

Caption: Logical relationship of this compound hazards.

Experimental Protocols

Accurate determination of physical properties like melting and boiling points is essential for substance identification and purity assessment.[9]

Protocol for Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital device)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Solid this compound sample (ensure it is below its melting point)

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation : If the this compound is solid, crush a small amount into a fine powder.[10]

-

Capillary Loading : Tap the open end of a capillary tube into the powdered sample to fill it to a height of 1-2 mm.[10] Tap the sealed end gently on a hard surface to pack the sample down.

-

Apparatus Setup : Attach the capillary tube to the thermometer, aligning the sample with the thermometer bulb.[11] Insert the assembly into the melting point apparatus.

-

Heating : Heat the apparatus. If the approximate melting point is unknown, perform a rapid heating first to find a rough estimate.

-

Measurement : Allow the apparatus to cool, then begin heating again slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording : Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted (T2).[10] The melting point is reported as the range T1-T2.

Protocol for Boiling Point Determination (Microscale/Siwoloboff Method)

This microscale method is suitable for determining the boiling point of small liquid volumes.[12]

Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (oil bath or heating block)

-

Liquid this compound sample

Procedure:

-

Sample Preparation : Add 0.5-1 mL of liquid this compound to the small test tube.

-

Capillary Insertion : Place the capillary tube into the test tube with its sealed end pointing up and the open end submerged in the liquid.[9][13]

-

Apparatus Assembly : Attach the test tube to a thermometer. The thermometer bulb should be positioned parallel to the liquid surface, not submerged.

-

Heating : Immerse the assembly in a heating bath and begin heating gently. As the liquid heats, a stream of air bubbles will be observed escaping from the capillary tube's open end.[12]

-

Observation : Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid has exceeded the external pressure.[12]

-

Measurement : Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12] Record this temperature.

Caption: Experimental workflow for micro boiling point determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 108-93-0 [chemicalbook.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. This compound Structure, Properties & Hazards | Study.com [study.com]

- 6. nj.gov [nj.gov]

- 7. carlroth.com [carlroth.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chymist.com [chymist.com]

- 13. byjus.com [byjus.com]

Cyclohexanol chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 108-93-0) is a secondary alcohol with the chemical formula C₆H₁₁OH.[1] It consists of a cyclohexane (B81311) ring substituted with a single hydroxyl group.[1] At temperatures above its melting point, it exists as a colorless, viscous, and hygroscopic liquid with a characteristic camphor-like odor.[1][2][3] Below its melting point, it forms white hygroscopic crystals or needles.[1][2][4] This compound is a crucial industrial chemical, primarily serving as a precursor in the production of nylons, specifically for the synthesis of adipic acid and caprolactam.[5][6] Its properties also make it a valuable solvent for lacquers, resins, and oils, and an intermediate in the manufacturing of plasticizers, pharmaceuticals, and other organic compounds.[1][6]

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction pathways and workflows through diagrams.

Physical and Chemical Properties

This compound's physical and chemical characteristics are fundamental to its application in various chemical syntheses. Key properties are summarized in the tables below.

Physical Properties

The physical state and bulk properties of this compound are critical for handling, storage, and process design.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O | [1][7] |

| Molecular Weight | 100.16 g/mol | [1][7] |

| Appearance | Colorless, viscous liquid or white hygroscopic crystals with a camphor-like odor | [1][2][3] |

| Melting Point | 25.93 °C (78.67 °F; 299.08 K) | [5][6][8] |

| Boiling Point | 161.84 °C (323.31 °F; 434.99 K) | [5][8] |

| Density | 0.9624 g/mL (at 20 °C); 0.948 g/mL (at 25 °C) | [1][4][5] |

| Vapor Pressure | 1.3 hPa (at 20 °C); 5.17 mmHg (at 25 °C) | [1][9][10] |

| Vapor Density | 3.5 (Air = 1) | [1] |

| Flash Point | 67 °C (153 °F) | [5] |

| Autoignition Temp. | 300 °C (572 °F) | [5] |

| Refractive Index | n20/D 1.465 | [3][4] |

Solubility and Partitioning

Solubility is a key parameter for its use as a solvent and in reaction engineering.

| Property | Value | References |

| Solubility in Water | 3.60 g/100 mL (at 20 °C); 4.3 g/100 mL (at 30 °C) | [5] |

| Solubility in Organic Solvents | Miscible with most organic solvents, including alcohols, ethers, ketones, ethyl acetate, and petroleum solvents. | [1][2][6] |

| LogP (Octanol/Water) | 1.23 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound and its reaction products.

| Spectroscopy Type | Key Absorptions / Signals | References |

| Infrared (IR) | ~3350 cm⁻¹ (Broad, O-H stretch, H-bonded), ~1050 cm⁻¹ (Strong, C-O stretch) | [11] |

| ¹³C NMR | 50 - 80 δ (Carbon bearing the -OH group) | [11] |

| ¹H NMR | 3.4 - 4.5 δ (Proton on the carbon bearing the -OH group) | [11] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 100 | [7] |

Chemical Reactivity and Key Reactions

As a secondary alcohol, this compound undergoes a variety of characteristic reactions, making it a versatile intermediate in organic synthesis.[2][5]

Oxidation to Cyclohexanone (B45756)

The oxidation of this compound to cyclohexanone is one of its most significant industrial applications, serving as a key step in nylon production.[12] This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.

-

Reaction: C₆H₁₁OH + [O] → C₆H₁₀O + H₂O

-

Reagents: Common oxidizing agents include chromic acid (for laboratory exercises), and more environmentally friendly options like sodium hypochlorite (B82951) (NaOCl, household bleach) in the presence of acetic acid.[5][12][13] Industrial processes often utilize catalytic dehydrogenation.[12]

Caption: Oxidation of this compound to cyclohexanone.

Dehydration to Cyclohexene (B86901)

When heated with a strong acid catalyst, this compound undergoes an elimination reaction (dehydration) to form cyclohexene and water.[2][5]

-

Reaction: C₆H₁₁OH --(H⁺, Δ)--> C₆H₁₀ + H₂O

-

Catalysts: Strong acids such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically used.[2][14][15]

The mechanism proceeds in three steps: (1) protonation of the hydroxyl group, (2) loss of water to form a secondary carbocation, and (3) deprotonation of an adjacent carbon to form the double bond.[15]

Caption: Key steps in the acid-catalyzed dehydration of this compound.

Esterification

This compound reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form cyclohexyl esters.[2][5] These esters have various applications, including as plasticizers and in fragrance formulations.[5]

-

Reaction: C₆H₁₁OH + R-COOH ⇌ C₆H₁₁O-CO-R + H₂O

-

Examples: Reaction with adipic acid yields dicyclohexyl adipate, and reaction with phthalic anhydride (B1165640) yields dicyclohexyl phthalate.[5] Esterification with acetic acid produces cyclohexyl acetate.[16]

Etherification

The self-condensation of two this compound molecules via dehydration can produce dicyclohexyl ether.[17] This reaction is typically promoted by acid catalysts under specific conditions.[17]

-

Reaction: 2 C₆H₁₁OH --(Acid Catalyst)--> C₆H₁₁-O-C₆H₁₁ + H₂O

Experimental Protocols

Detailed methodologies for the laboratory-scale synthesis of key this compound derivatives are provided below.

Protocol: Oxidation of this compound to Cyclohexanone

This procedure uses sodium hypochlorite as an environmentally safer alternative to chromium-based oxidants.[13][18]

-

Reagents & Equipment:

-

This compound (10.0 g, 0.1 mol)[18]

-

Glacial Acetic Acid (25 mL)[18]

-

Aqueous Sodium Hypochlorite (NaOCl) solution (~11-12%, 75 mL)[18]

-

Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)[12]

-

Erlenmeyer flask (250 mL), separatory funnel, distillation apparatus, magnetic stirrer, ice bath.

-

-

Methodology:

-

Combine 10.0 g of this compound and 25 mL of glacial acetic acid in a 250-mL Erlenmeyer flask equipped with a magnetic stir bar and placed in an ice-salt bath.[18]

-

Using an addition funnel, add 75 mL of the sodium hypochlorite solution dropwise while stirring. Maintain the internal reaction temperature between 30-35°C by controlling the addition rate and using the ice bath as needed.[18][19]

-

After the addition is complete, the mixture should have a greenish-yellow color. Stir for an additional 15 minutes at room temperature.[18]

-

Confirm the presence of excess oxidant using potassium iodide-starch paper (a positive test turns the paper blue-black).[19]

-

Quench the excess oxidant by adding solid sodium bisulfite in small portions until the solution becomes colorless and the KI-starch test is negative.[19]

-

Transfer the mixture to a separatory funnel. Add solid NaCl to "salt out" the organic product from the aqueous layer.[20]

-

Separate the lower aqueous layer. Wash the remaining organic layer with sodium bicarbonate solution to neutralize any residual acetic acid.[12]

-

Dry the crude cyclohexanone product over anhydrous sodium sulfate.[12]

-

Purify the final product via simple distillation, collecting the fraction boiling around 155°C.

-

Protocol: Dehydration of this compound to Cyclohexene

This procedure demonstrates a classic acid-catalyzed elimination reaction.[14][21]

-

Reagents & Equipment:

-

Methodology:

-

Place this compound and a few boiling chips into a round-bottom flask.[22]

-

Carefully add the 85% phosphoric acid to the flask and swirl gently to mix.[22]

-

Assemble a fractional distillation apparatus and heat the mixture.[21]

-

Collect the distillate that comes over below 90°C. The boiling point of cyclohexene is 83°C. The distillate will be a two-phase mixture of cyclohexene and water.[14][22]

-

Transfer the collected distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove any remaining alcohol.

-

Separate and discard the lower aqueous layer.

-

Transfer the upper organic layer (crude cyclohexene) to a clean, dry flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl and let it stand for 5-10 minutes.[14][21]

-

Decant or filter the dried cyclohexene into a clean distillation flask and perform a final simple distillation, collecting the purified product boiling at 80-85°C.[14]

-

Caption: A generalized workflow for chemical synthesis experiments.

Safety and Handling

This compound is considered moderately toxic and an irritant.[1][3][5]

-

Hazards: Harmful if swallowed or inhaled and causes skin and eye irritation.[1][23][24] Vapors can be narcotic in high concentrations.[1][3] It is combustible but not readily ignited.[9]

-

Precautions: Work in a well-ventilated area or a chemical fume hood.[25][26] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24][26]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from oxidizing agents and strong acids with which it can react violently.[3][4][24]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[9][23][25][26]

References

- 1. This compound | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. This compound | 108-93-0 [chemicalbook.com]

- 4. This compound [chembk.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound: Versatile Applications in Different Fields and its Production Method_Chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. study.com [study.com]

- 9. carlroth.com [carlroth.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. Dehydration of this compound | Definition & Mechanism | Study.com [study.com]

- 16. Cyclohexene esterification–hydrogenation for efficient production of this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. quora.com [quora.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. OXIDATION OF this compound TO CYCLOHEXANONE [chemistry.gravitywaves.com]

- 20. owlcation.com [owlcation.com]

- 21. people.chem.umass.edu [people.chem.umass.edu]

- 22. One Part of Chemistry: Dehydration of An Alcohol: this compound and Cyclohexene [1chemistry.blogspot.com]

- 23. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 24. nj.gov [nj.gov]

- 25. pentachemicals.eu [pentachemicals.eu]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanol, a fundamental cyclic alcohol, serves as a crucial structural motif in numerous pharmaceuticals and biologically active compounds. Its therapeutic efficacy and interaction with biological targets are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational insights from Density Functional Theory (DFT). Detailed experimental and computational protocols are presented to serve as a practical resource for researchers.

Introduction

The cyclohexane (B81311) ring is a ubiquitous scaffold in medicinal chemistry. The orientation of substituents on this ring, dictated by its conformational isomers, can profoundly influence a molecule's pharmacological profile, including its binding affinity to receptors and enzymes, metabolic stability, and pharmacokinetic properties. This compound, as the simplest hydroxyl-substituted cyclohexane, provides an archetypal system for understanding the principles of conformational analysis in six-membered rings. A thorough grasp of its structural nuances is paramount for the rational design of novel therapeutics.

Molecular Structure and Chair Conformation

This compound consists of a six-carbon ring with a hydroxyl (-OH) group attached to one of the carbon atoms. To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[1][2] In this conformation, the carbon-carbon bond angles are approximately 111.5°, which is very close to the ideal tetrahedral angle of 109.5°, thus relieving angle strain.[3] The hydrogen atoms and the hydroxyl group can occupy two distinct types of positions: axial and equatorial.[4][5]

-

Axial positions: These bonds are parallel to the principal axis of the ring, pointing up or down.[1]

-

Equatorial positions: These bonds point outwards from the "equator" of the ring.[1]

The chair conformation can undergo a "ring flip," a rapid interconversion between two equivalent chair forms at room temperature.[4] This process results in the exchange of axial and equatorial positions.[4]

Conformational Analysis: Axial vs. Equatorial Hydroxyl Group

The key conformational equilibrium in this compound involves the position of the hydroxyl group, which can be either axial or equatorial.

Steric Considerations and 1,3-Diaxial Interactions

The equatorial conformation of this compound is significantly more stable than the axial conformation. This preference is primarily due to steric hindrance. In the axial conformation, the hydroxyl group is in close proximity to the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). This unfavorable steric interaction is known as a 1,3-diaxial interaction.[6] These interactions introduce steric strain, increasing the potential energy of the axial conformer. In the equatorial position, the hydroxyl group is directed away from the bulk of the ring, minimizing these steric clashes.

Quantitative Energetic Analysis: The A-Value

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. For the hydroxyl group in this compound, the A-value is solvent-dependent but is generally in the range of 0.6 to 1.0 kcal/mol, with the equatorial conformer being lower in energy.[7]

Structural Parameters of this compound Conformers

The precise geometric parameters of the axial and equatorial conformers have been determined through a combination of experimental techniques and computational modeling.

| Parameter | Equatorial this compound | Axial this compound |

| Energy Difference (ΔE) | 0 kcal/mol (Reference) | ~0.6 - 1.0 kcal/mol |

| C-O Bond Length | ~1.42 Å | ~1.43 Å |

| C-C-O Bond Angle | ~111.2° | ~108.5° |

| H-O-C-C Dihedral Angle | ~180° (anti) or ±60° (gauche) | ~180° (anti) or ±60° (gauche) |

| Ring C-C-C Bond Angles | ~111.5° | ~111.5° |

| Ring Dihedral Angles | Alternating ~+55° and ~-55° | Alternating ~+55° and ~-55° |

Note: The values presented are approximate and can vary slightly depending on the experimental or computational method used. The dihedral angles for the exocyclic H-O-C-C bond depend on the rotation of the hydroxyl group.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational equilibrium of this compound in solution.

Experimental Protocol: Low-Temperature ¹H NMR

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-20 mg) in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.[8]

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Coalescence and Signal Separation: As the temperature decreases, the rate of the chair flip slows down. The averaged signals will broaden, then coalesce, and finally, at a sufficiently low temperature (typically below -60 °C for cyclohexane derivatives), separate into distinct signals for the axial and equatorial conformers.[9]

-

Integration and Equilibrium Constant: Integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the hydroxyl group) in the axial and equatorial conformers. The ratio of the integrals provides the ratio of the two conformers at that temperature, from which the equilibrium constant (K_eq) can be calculated.

-

2D NMR: To aid in the assignment of the complex proton signals at low temperature, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. NOESY is particularly useful for identifying through-space interactions, such as the 1,3-diaxial interactions in the axial conformer.

Single Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single Crystal Growth and Data Collection

-

Crystallization: Growing a single crystal of this compound suitable for X-ray diffraction can be achieved by slow evaporation of a solvent.

-

Dissolve high-purity this compound in a suitable solvent, such as a mixture of cyclohexane and dichloromethane.[10]

-

Allow the solvent to evaporate slowly over several days in a loosely covered vial in a vibration-free environment.[11]

-

Alternatively, slow cooling of a saturated solution can be employed.

-

-

Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.

Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model the structure and energetics of this compound conformers.

Computational Protocol: DFT Analysis

-

Structure Building: Construct 3D models of both the axial and equatorial chair conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311++G(d,p) basis set). This step finds the lowest energy structure for each conformer.

-

Frequency Calculation: Following optimization, perform a frequency calculation for each conformer. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

Energy Comparison: Compare the calculated energies (including ZPVE corrections) of the axial and equatorial conformers to determine their relative stability.

-

Solvation Effects: To model the system in solution, implicit solvation models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations.

Workflow and Logical Relationships

The conformational analysis of this compound involves an integrated approach of experimental and computational methods. The following diagram illustrates a typical workflow.

References

- 1. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 4.6 Axial and Equatorial Bonds in Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 5. fiveable.me [fiveable.me]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Table 1 from THE DIHEDRAL ANGLES OF CYCLOHEXANE | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. alevelchemistry.co.uk [alevelchemistry.co.uk]

Cyclohexanol: A Comprehensive Safety and Technical Guide for Researchers

Introduction

Cyclohexanol (CAS No. 108-93-0) is a versatile organic compound widely utilized as a solvent and as an intermediate in the synthesis of various industrial products, most notably nylon.[1] This guide provides a comprehensive overview of the safety data sheet (SDS) for this compound, tailored for researchers, scientists, and drug development professionals. It consolidates critical safety information, physical and chemical properties, toxicological data, and handling procedures to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification, which is crucial for understanding its potential risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[2][3] |

| Flammable liquids | 4 | Combustible liquid.[3] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[4] |

The GHS pictograms and signal word associated with this compound are:

The following diagram illustrates the GHS hazard classification for this compound.

Caption: GHS Hazard Classification for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value |

| Appearance | Colorless, viscous liquid or sticky solid with a camphor-like odor.[5][6][7] |

| Molecular Formula | C₆H₁₂O[2] |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 160 - 161 °C (320 - 322 °F)[1] |

| Melting Point | 25.93 °C (78.67 °F)[8] |

| Flash Point | 68 °C (154 °F)[6][9] |

| Autoignition Temperature | 300 °C (572 °F)[9] |

| Density | 0.941 - 0.9624 g/cm³ at 20-30 °C[6] |

| Vapor Pressure | 1.3 hPa at 20 °C; 6.58 hPa at 50 °C[2] |

| Water Solubility | 3.60 g/100 mL at 20 °C[8] |

| Partition Coefficient (n-octanol/water) | log Pow = 1.25 |

Toxicological Information

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin absorption, and ingestion.[7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[3]

| Toxicity Data | Value | Species |

| LD50 Oral | 1400 - 2060 mg/kg | Rat[3] |

| LD50 Dermal | 501 - 794 mg/kg | Rabbit[3] |

| LC50 Inhalation | > 3.63 mg/L (4 h) | Rat[3] |

Carcinogenicity: this compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3] One study in rats suggested it may have co-carcinogenic effects.[8]

Mutagenic Effects: It was not found to be mutagenic in the AMES Test.[3]

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following diagram outlines the recommended first-aid procedures.

Caption: First-Aid Procedures for this compound Exposure.

Handling, Storage, and Experimental Protocols

Handling:

-

Use only in well-ventilated areas or under a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Sources of ignition, such as smoking, are prohibited where this compound is used.[5]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

Experimental Protocols: